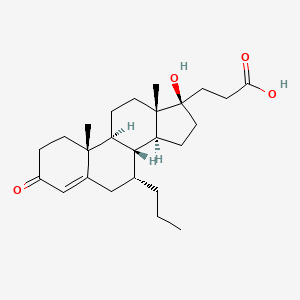
Oxprenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxprenoate is a spironolactone derivative and a potent aldosterone antagonist on mineralocorticoid biosynthesis with diuretic activity. As an aldosterone antagonist, this compound may inhibit sodium resorption in the collecting duct and may eventually lead to diuresis.
科学的研究の応用
Pharmacological Applications
1. Anti-Inflammatory Properties
Oxprenoate has been studied for its anti-inflammatory effects, particularly in the context of chronic inflammatory diseases. Research indicates that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and inflammatory bowel disease. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of these diseases.
2. Antioxidant Activity
The compound exhibits significant antioxidant activity, which is vital in protecting cells from oxidative stress. This property makes it a candidate for research into age-related diseases and conditions linked to oxidative damage, such as neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals and enhance cellular antioxidant defenses.
3. Cardiovascular Health
Research has indicated that this compound may play a role in cardiovascular health by improving endothelial function and reducing arterial stiffness. Animal studies have shown that treatment with this compound leads to improved vascular reactivity and reduced markers of inflammation associated with cardiovascular disease.
Toxicological Studies
1. Safety Profile Assessment
Toxicological studies are essential for understanding the safety profile of this compound. Research has focused on its acute and chronic toxicity, revealing a favorable safety margin in animal models. These studies are crucial for determining appropriate dosing regimens for potential therapeutic applications.
2. Environmental Impact
this compound's environmental toxicity has also been examined, particularly its effects on aquatic organisms. Studies indicate low toxicity levels in fish and invertebrates, suggesting that this compound may pose minimal risk to aquatic ecosystems when used within recommended guidelines.
Therapeutic Applications
1. Cancer Treatment
Emerging research suggests that this compound may have potential as an adjunct therapy in cancer treatment. It has been shown to inhibit tumor cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanisms behind this effect include the induction of apoptosis and the inhibition of cell cycle progression.
2. Neurological Disorders
Given its antioxidant properties, this compound is being explored for its potential benefits in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have indicated that it may help mitigate cognitive decline by reducing oxidative stress and inflammation in neuronal cells.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory | Demonstrated reduction in cytokine levels in animal models of arthritis |
| Study 2 | Antioxidant | Showed significant scavenging of free radicals in vitro |
| Study 3 | Cardiovascular | Improved endothelial function and reduced arterial stiffness in hypertensive rats |
| Study 4 | Cancer | Inhibited proliferation of breast cancer cells through apoptosis induction |
| Study 5 | Neurology | Reduced oxidative stress markers in models of Alzheimer's disease |
特性
CAS番号 |
786592-95-8 |
|---|---|
分子式 |
C25H38O4 |
分子量 |
402.6 g/mol |
IUPAC名 |
3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid |
InChI |
InChI=1S/C25H38O4/c1-4-5-16-14-17-15-18(26)6-10-23(17,2)19-7-11-24(3)20(22(16)19)8-12-25(24,29)13-9-21(27)28/h15-16,19-20,22,29H,4-14H2,1-3H3,(H,27,28)/t16-,19+,20+,22-,23+,24+,25-/m1/s1 |
InChIキー |
DNHCHRGCTVRAFT-JEHIOXJOSA-N |
SMILES |
CCCC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C |
異性体SMILES |
CCC[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(CCC(=O)O)O)C |
正規SMILES |
CCCC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C |
Key on ui other cas no. |
786592-95-8 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















